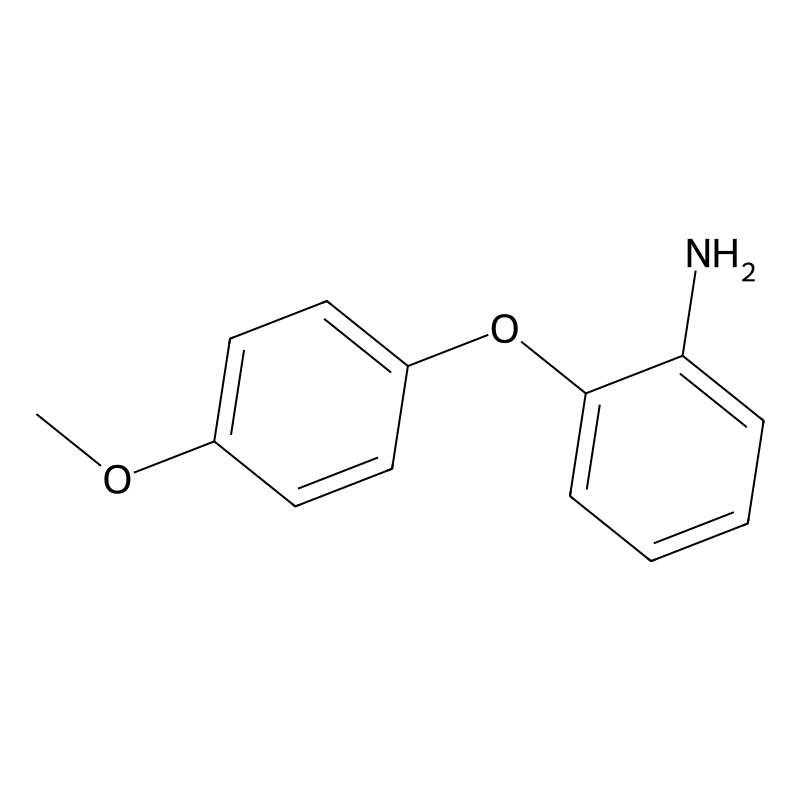

2-(4-Methoxyphenoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Synthesis

Method of Application: The specific methods of application or experimental procedures would depend on the particular research context.

Results or Outcomes: The outcomes would also depend on the specific research context.

Synthesis of Anilines

Application: Anilines are important in the field of organic chemistry. They are used as a starting material for the synthesis of various compounds.

Method of Application: The synthesis of anilines involves various chemical reactions, including nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents.

Results or Outcomes: The outcomes of these reactions would be various types of anilines.

Antimalarial Research

Organic Building Blocks

Application: “2-(4-Methoxyphenoxy)aniline” is used as an organic building block in various areas of research.

Antitumor Research

2-(4-Methoxyphenoxy)aniline is an organic compound characterized by its structural formula, which features an aniline moiety linked to a 4-methoxyphenoxy group. This compound belongs to the class of phenolic amines, and its molecular formula is CHNO. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

- Acylation: The amine group can react with acid chlorides or anhydrides to form amides.

- Alkylation: The amine group can also react with alkyl halides, resulting in substituted amines.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert nitro groups to amine groups, utilizing reducing agents such as sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-(4-Methoxyphenoxy)aniline exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. Additionally, it serves as a biological probe for studying protein-ligand interactions, which is crucial in drug development and understanding biochemical pathways.

Several synthesis methods have been reported for 2-(4-Methoxyphenoxy)aniline:

- Nucleophilic Substitution: The reaction typically involves the nucleophilic substitution of 4-methoxyphenol with an appropriate aniline derivative under basic conditions.

- Reflux Conditions: The reaction is often conducted in solvents such as dimethylformamide or ethanol at elevated temperatures to facilitate the formation of the desired product.

- Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques to obtain high-purity compounds suitable for further applications.

2-(4-Methoxyphenoxy)aniline finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing materials with specific properties due to its unique chemical structure.

- Analytical Chemistry: It is employed in chromatographic techniques for analyzing complex mixtures.

Interaction studies involving 2-(4-Methoxyphenoxy)aniline focus on its reactivity with other compounds. These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the mechanisms of action and binding affinities with biological targets. Understanding these interactions is essential for optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 2-(4-Methoxyphenoxy)aniline. Here are notable examples:

| Compound Name | Structural Features |

|---|---|

| 3-(4-Methoxyphenoxy)aniline | Similar phenolic structure but different positioning of methoxy group |

| N-(4-Methoxybenzylidene)-4-methoxyaniline | Contains both methoxy and benzylidene groups, altering reactivity |

| 2-(4-Methoxyphenyl)aniline | Similar amine structure but lacks the phenoxy linkage |

The uniqueness of 2-(4-Methoxyphenoxy)aniline lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity. The combination of a methoxy group with an aniline structure provides distinctive properties not found in similar compounds.